molecular formula C11H13N3OS2 B7562009 N-(4,5-dihydro-1,3-thiazol-2-yl)-6-ethylsulfanylpyridine-3-carboxamide

N-(4,5-dihydro-1,3-thiazol-2-yl)-6-ethylsulfanylpyridine-3-carboxamide

Cat. No. B7562009
M. Wt: 267.4 g/mol
InChI Key: GIDCFNIXWVMZAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,5-dihydro-1,3-thiazol-2-yl)-6-ethylsulfanylpyridine-3-carboxamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as DTTZ, and it is a thiazolopyridine derivative. DTTZ has been found to possess various biological activities, making it a potential candidate for drug development.

Mechanism of Action

DTTZ exerts its biological activities by targeting specific proteins and enzymes in the body. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. DTTZ has also been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
DTTZ has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation in animal models, as well as inhibit the growth of cancer cells. DTTZ has also been found to have neuroprotective effects, which may make it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

DTTZ has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized. DTTZ is also readily available, making it a cost-effective option for researchers. However, DTTZ has some limitations, including its low solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for research on DTTZ. One potential area of investigation is its use in the treatment of neurodegenerative diseases. DTTZ has been found to have neuroprotective effects, and further research could explore its potential as a therapeutic agent for these conditions. Another area of research could be the development of new derivatives of DTTZ with improved solubility and bioavailability. Additionally, further studies could investigate the mechanisms of action of DTTZ and its potential use in combination therapies for various diseases.

Synthesis Methods

DTTZ can be synthesized using a multi-step process that involves the reaction of 2-aminothiazole with ethyl 2-bromoacetate to form ethyl 2-(4,5-dihydrothiazol-2-yl)acetate. The resulting compound is then reacted with 3-bromopyridine-6-carboxylic acid to produce DTTZ.

Scientific Research Applications

DTTZ has been extensively studied for its potential application in drug development. It has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. DTTZ has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-6-ethylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS2/c1-2-16-9-4-3-8(7-13-9)10(15)14-11-12-5-6-17-11/h3-4,7H,2,5-6H2,1H3,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDCFNIXWVMZAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(C=C1)C(=O)NC2=NCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-6-ethylsulfanylpyridine-3-carboxamide

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